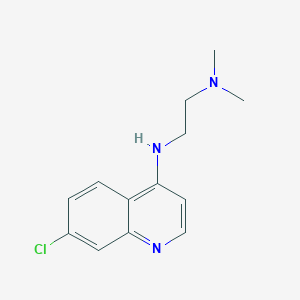
1,2-Ethanediamine, N'-(7-chloro-4-quinolinyl)-N,N-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethanediamine, N'-(7-chloro-4-quinolinyl)-N,N-dimethyl-, commonly known as CQEN, is a chemical compound that has been extensively studied for its potential applications in scientific research. CQEN is a quinoline derivative that has been shown to have a wide range of biological and pharmacological activities, making it a promising compound for use in various research fields.
作用机制
The mechanism of action of CQEN is not yet fully understood, but studies suggest that it may work by inhibiting the function of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. CQEN has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor activity.
生化和生理效应
CQEN has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, CQEN has been shown to have anti-inflammatory and anti-microbial properties. It has also been shown to inhibit the growth of parasites, making it a potential treatment for diseases such as malaria.
实验室实验的优点和局限性
One of the main advantages of using CQEN in lab experiments is its potency and specificity. CQEN has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, making it a promising compound for use in cancer research. However, one of the limitations of using CQEN in lab experiments is its potential toxicity. Studies have shown that CQEN can be toxic to normal cells at high concentrations, which may limit its usefulness in certain applications.
未来方向
There are many potential future directions for research involving CQEN. One area of research involves the development of new anti-cancer agents based on the structure of CQEN. Researchers are also investigating the potential use of CQEN in combination with other anti-cancer agents to enhance its effectiveness. Additionally, there is ongoing research into the mechanism of action of CQEN, which may lead to the development of new therapies for cancer and other diseases.
合成方法
CQEN can be synthesized using a variety of methods, including the condensation of 7-chloro-4-quinolinecarboxaldehyde with N,N-dimethylethylenediamine in the presence of a catalyst. The resulting product can be purified using a variety of techniques, including column chromatography and recrystallization.
科学研究应用
CQEN has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of CQEN as an anti-cancer agent. Studies have shown that CQEN has potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
属性
CAS 编号 |
107415-26-9 |
|---|---|
产品名称 |
1,2-Ethanediamine, N'-(7-chloro-4-quinolinyl)-N,N-dimethyl- |
分子式 |
C13H16ClN3 |
分子量 |
249.74 g/mol |
IUPAC 名称 |
N-(7-chloroquinolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C13H16ClN3/c1-17(2)8-7-16-12-5-6-15-13-9-10(14)3-4-11(12)13/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
InChI 键 |
YFSUTRPECZEFJM-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=C2C=CC(=CC2=NC=C1)Cl |
规范 SMILES |
CN(C)CCNC1=C2C=CC(=CC2=NC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



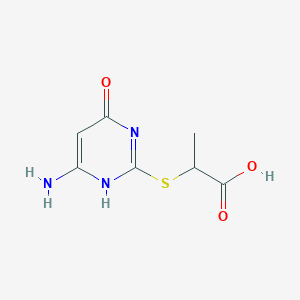

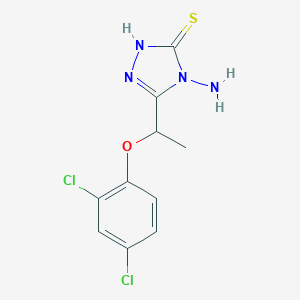
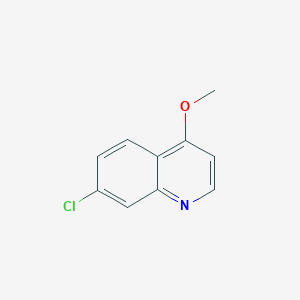
![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)
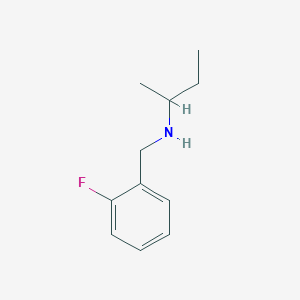
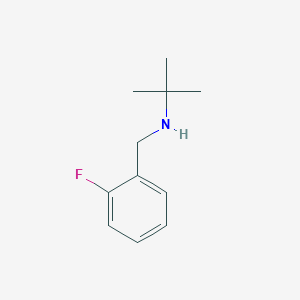
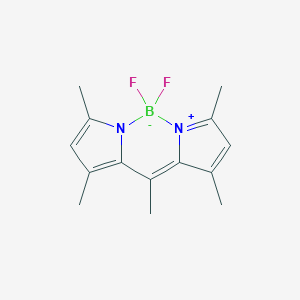
![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)

![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)
